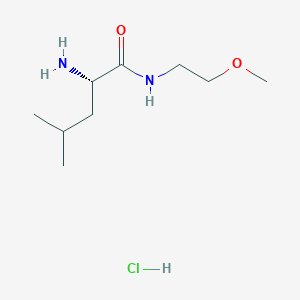
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride
Descripción general
Descripción
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride (8-AMQ-DHC) is a synthetic quinoline derivative that has been used in a variety of scientific research applications. It is a highly soluble, non-toxic molecule with a variety of biochemical and physiological effects. 8-AMQ-DHC has been found to be effective in a number of laboratory experiments, including those involving cell cultures and animal models.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
A series of quinoline derivatives bearing azetidinone scaffolds have been synthesized, characterized, and evaluated for their anti-inflammatory and analgesic activities. These studies have revealed that certain compounds exhibit significant anti-inflammatory and analgesic effects, suggesting potential for the development of new therapeutic agents in these areas. The synthesis involves multiple steps, starting from basic quinoline structures and incorporating various substituents to achieve the desired azetidinone derivatives. The structural confirmation of these compounds is achieved through elemental analysis, IR, 1H NMR, 13C NMR, and mass spectra, ensuring the accuracy of the synthesized molecules (Gupta & Mishra, 2016).
Antimicrobial Activities
Additionally, these quinoline derivatives have been screened for their antimicrobial activities, demonstrating effectiveness against a variety of bacterial and fungal strains. The incorporation of azetidinone and thiazolidinone scaffolds into the quinoline structure has been shown to enhance the antimicrobial activity of these compounds, offering potential avenues for the development of new antimicrobial agents. The evaluation of these compounds against different microbial strains has been conducted using standard in vitro testing methods, providing a basis for further exploration of their therapeutic potential (Nayak, Shrivastava, & Singhai, 2016).
Anticancer and Antibacterial Agents
Research on quinoline derivatives has also extended to the synthesis and evaluation of novel compounds with potential anticancer and antibacterial activities. These studies have identified specific derivatives that exhibit potent activities against cancer cell lines and bacteria, highlighting the therapeutic versatility of quinoline-based compounds. The molecular docking studies of these compounds provide insights into their mechanism of action, suggesting their role as inhibitors of key biological targets (Kayarmar et al., 2017).
Mecanismo De Acción
Target of Action
Quinoline derivatives have been known to exhibit antiseptic, disinfectant, and pesticide properties .
Mode of Action
Quinoline-based compounds have been reported to inhibit DNA replication through inhibition of DNA gyrase and topoisomerase IV activities .
Biochemical Pathways
Quinoline derivatives have been associated with the kynurenine pathway, which metabolizes the amino acid tryptophan .
Result of Action
Quinoline derivatives have been reported to have antiseptic, disinfectant, and pesticide properties .
Análisis Bioquímico
Biochemical Properties
8-(Azetidin-3-ylmethoxy)quinoline dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone demethylases, which are involved in the regulation of gene expression . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to affect the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, it can alter metabolic pathways by inhibiting key enzymes, thereby impacting cellular energy production and overall metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors . It can inhibit enzyme activity by occupying the active site or inducing conformational changes that reduce enzyme efficiency. Additionally, it may activate certain signaling pathways by binding to receptors and triggering downstream effects. These molecular interactions are essential for understanding the compound’s therapeutic potential and its impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity . At higher doses, it can induce adverse effects, including toxicity and cellular damage. Understanding the dosage-dependent effects of this compound is crucial for determining its safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux by inhibiting or activating specific enzymes, leading to changes in metabolite levels. These interactions are essential for understanding the compound’s impact on cellular energy production and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Understanding the transport mechanisms and distribution patterns of this compound is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . This compound can be targeted to specific compartments or organelles within the cell, where it exerts its effects. Post-translational modifications and targeting signals are essential for directing the compound to its site of action, influencing its efficacy and therapeutic potential.
Propiedades
IUPAC Name |
8-(azetidin-3-ylmethoxy)quinoline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.2ClH/c1-3-11-4-2-6-15-13(11)12(5-1)16-9-10-7-14-8-10;;/h1-6,10,14H,7-9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJXKCOQTKSFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC=CC3=C2N=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




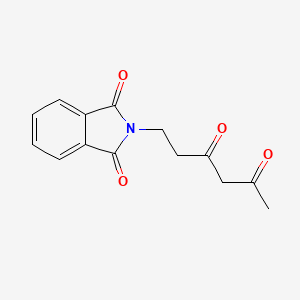

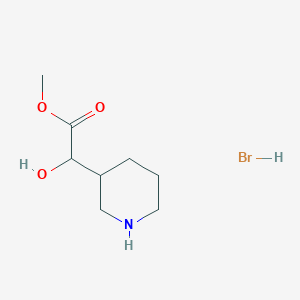
![5-Bromo-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1445705.png)
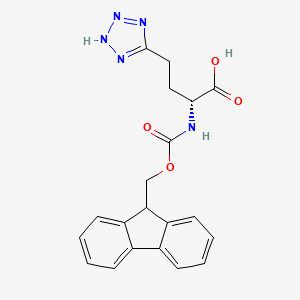
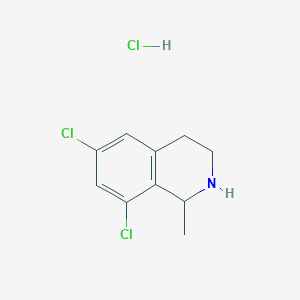

![4-Fluoro-2-[3-(2-phenoxyethyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1445711.png)
![2-({[(Tert-butoxy)carbonyl]amino}methyl)-2-ethylbutanoic acid](/img/structure/B1445714.png)

